(9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(4-(hydroxymethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

Description

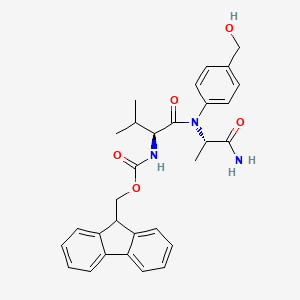

The compound (9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(4-(hydroxymethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (hereafter referred to as Compound A) is a fluorenylmethyloxycarbonyl (Fmoc)-protected peptide derivative. Its structure comprises:

- Fmoc group: A photolabile protecting group widely used in solid-phase peptide synthesis (SPPS) to shield amino groups during reactions .

- Valine (Val) and Citrulline (Cit) residues: These amino acids contribute to the compound’s conformational stability and protease susceptibility.

- p-Hydroxymethylbenzyl (PAB-OH) moiety: A self-immolative linker critical in prodrug designs, enabling controlled drug release via enzymatic cleavage .

Compound A is synthesized via coupling agents like EEDQ (ethoxycarbonyl-ethoxy-dihydroquinoline), as described in , yielding intermediates for anticancer prodrugs or antibody-drug conjugates (ADCs) .

Properties

Molecular Formula |

C30H33N3O5 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-1-oxopropan-2-yl]-4-(hydroxymethyl)anilino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C30H33N3O5/c1-18(2)27(29(36)33(19(3)28(31)35)21-14-12-20(16-34)13-15-21)32-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H2,31,35)(H,32,37)/t19-,27-/m0/s1 |

InChI Key |

WJRCGFGOMNDUFV-PPHZAIPVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)N(C1=CC=C(C=C1)CO)C(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(C)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Biological Activity

(9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(4-(hydroxymethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate, also known by its CAS number 1394238-91-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, including its effects on various cellular processes.

Chemical Structure and Properties

The compound has a molecular formula of C30H33N3O5 and a molecular weight of 515.61 g/mol. Its structure comprises a fluorenyl group linked to a carbamate moiety, which is significant for its biological interactions.

Chemical Structure:

Anticancer Properties

Recent studies have highlighted the anticancer potential of carbamate derivatives. For instance, aromatic carbamates have shown neuroprotective effects and varying levels of cytotoxicity against different cancer cell lines. The specific compound has been evaluated for its ability to inhibit tumor growth.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | % Viability at 3 μM | MPO Score |

|---|---|---|---|

| Vehicle | - | 52.13 ± 1.13 | - |

| (9H-fluoren...) | HepG2 (Liver) | 79.50 ± 3.22 | 4.50 |

| (9H-fluoren...) | MCF7 (Breast) | 64.32 ± 2.47 | 4.44 |

| (9H-fluoren...) | Panc1 (Pancreatic) | 68.17 ± 3.05 | 4.30 |

The data indicates that the compound exhibits significant viability rates in HepG2 and MCF7 cell lines, suggesting potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve modulation of specific signaling pathways related to cell proliferation and apoptosis. The inhibition of CXC chemokine receptor 2 (CXCR2), which is implicated in inflammatory responses and cancer progression, has been identified as a potential target for therapeutic intervention using similar compounds .

Study on Neuroprotective Effects

In a study investigating the neuroprotective properties of various carbamate derivatives, it was found that certain structural modifications could enhance protective effects against oxidative stress in neuronal cells . The compound's structure suggests it may similarly confer protective benefits due to the presence of hydroxymethyl and fluorenyl groups, which can interact with cellular pathways involved in neuroprotection.

Comparison with Similar Compounds

Structural Similarities and Differences

Key analogues and their distinguishing features are summarized below:

Functional Implications of Structural Variations

- Linker Design : Compound A and 4c utilize PAB-based linkers for enzymatic activation, whereas sulfamoylphenyl () and 2-oxoethyl () derivatives lack self-immolative properties, limiting their utility in prodrugs .

- Amino Acid Residues: The Val-Cit sequence in Compound A and 4c enhances protease (e.g., cathepsin B) selectivity, critical for tumor-specific drug release. In contrast, methionine or simplified residues (–14) reduce targeting specificity .

- Substituent Effects : Sulfamoyl groups () introduce carbonic anhydrase affinity, while methylsulfanyl () improves metabolic stability but reduces aqueous solubility .

Bioactivity and Mechanism of Action

- Anticancer Potential: Compound A’s PAB-OH linker enables payload release in tumor microenvironments via lysosomal proteases, a mechanism shared with 4c . Clustering analyses () suggest Fmoc-peptide derivatives with Val-Cit-PAB motifs group into bioactivity clusters associated with apoptosis induction and tubulin inhibition .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions combining peptide coupling and carbamate formation techniques. The key features of the preparation include:

- Use of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry: The fluorenyl methyl group is introduced as an Fmoc protecting group on the amino functionality to prevent undesired side reactions during peptide bond formation.

- Peptide Bond Formation: Sequential coupling of amino acid derivatives, specifically involving the (S)-configured amino acid residues, using coupling reagents to form amide bonds.

- Introduction of the Hydroxymethylphenyl Moiety: Incorporation of the 4-(hydroxymethyl)phenyl group through amide bond formation or nucleophilic substitution, ensuring the correct stereochemistry and functionalization.

- Carbamate Formation: The carbamate linkage is formed by reacting the amine group with fluorenylmethyloxycarbonyl chloride or related carbamoylating agents.

Stepwise Synthetic Approach

Synthesis of the Amino Acid Derivative with Hydroxymethylphenyl Group:

- Starting from protected amino acids, the 4-(hydroxymethyl)phenyl group is introduced via amide coupling or nucleophilic aromatic substitution.

- Protection of reactive groups other than the target amine is essential to maintain selectivity.

Coupling with (S)-1-amino-1-oxopropan-2-yl Residue:

- Using peptide coupling agents such as HATU, EDCI, or DIC in the presence of bases (e.g., DIPEA), the amino acid derivatives are linked to form the dipeptide backbone.

- The stereochemistry is preserved by using enantiomerically pure starting materials.

Introduction of the (9H-fluoren-9-yl)methyl Carbamate Group:

- The free amine group on the dipeptide is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO3 or triethylamine) to form the carbamate linkage.

- This step protects the amine and introduces the fluorenyl methyl moiety.

Purification and Characterization:

- The final product is purified by chromatographic methods such as flash column chromatography or preparative HPLC.

- Characterization is performed by NMR, MS, and HPLC to confirm purity (typically ≥95%) and correct structure.

Alternative Synthetic Routes

- Use of Carbamoyl Chlorides or Carbamoylating Agents: Instead of Fmoc-Cl, other carbamoyl chlorides can be employed to introduce the carbamate group, depending on the desired protecting group or functionalization.

- Solid-Phase Peptide Synthesis (SPPS): For peptide derivatives, SPPS using Fmoc chemistry can be adapted to synthesize the compound on resin, followed by cleavage and purification.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1. Amino acid derivative synthesis | Protected amino acids, coupling agents (HATU, EDCI), base (DIPEA) | Formation of dipeptide backbone with 4-(hydroxymethyl)phenyl group | Maintain stereochemistry (S) |

| 2. Carbamate formation | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), base (NaHCO3, TEA) | Introduction of (9H-fluoren-9-yl)methyl carbamate protecting group | Reaction under mild basic conditions |

| 3. Purification | Flash chromatography, preparative HPLC | Isolation of pure compound (≥95% purity) | Confirm structure by NMR, MS, HPLC |

| 4. Characterization | NMR (1H, 13C), Mass Spectrometry, HPLC | Verification of structure and purity | Essential for quality control |

Research Findings and Perspectives from Varied Sources

- Medicinal Chemistry Applications: The fluorenyl methyl carbamate group is widely used as a protecting group in peptide synthesis, allowing for selective deprotection and functionalization. The presence of the 4-(hydroxymethyl)phenyl moiety introduces potential sites for further derivatization or interaction with biological targets.

- Synthetic Challenges: Maintaining stereochemical integrity during multi-step synthesis is critical. The use of enantiomerically pure starting materials and mild reaction conditions helps preserve the (S)-configuration.

- Purity and Yield Optimization: Optimization of coupling conditions, reagent stoichiometry, and purification methods directly influences the yield and purity of the final compound. Analytical techniques such as HPLC and NMR are indispensable for monitoring synthesis progress and product quality.

Q & A

What are the optimal strategies for synthesizing Fmoc-protected amino acid derivatives like this compound?

Methodological Answer:

The synthesis typically involves sequential Fmoc-protection and coupling reactions. For example:

- Step 1: Activate the carboxyl group of the amino acid using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., sodium carbonate in 1,4-dioxane) .

- Step 2: Perform coupling reactions with reagents like T3P (propylphosphonic anhydride) to minimize racemization. Maintain stoichiometric control (e.g., 1.5 equivalents of Fmoc-glycine-OH relative to the amine precursor) .

- Step 3: Monitor reaction progress via TLC or HPLC. Purify intermediates using reverse-phase chromatography (e.g., C18 columns with acetonitrile/water gradients) .

Key Considerations:

- Use anhydrous conditions for moisture-sensitive steps.

- Optimize pH to prevent premature Fmoc deprotection.

How can coupling efficiency be improved in solid-phase peptide synthesis (SPPS) for this compound?

Advanced Methodological Answer:

- Reagent Selection: Replace traditional carbodiimides (e.g., DCC) with T3P, which enhances coupling efficiency and reduces side reactions (e.g., <5% epimerization observed in similar Fmoc-protected systems) .

- Microwave Assistance: Apply microwave irradiation (e.g., 50°C, 30 min) to accelerate reaction kinetics, as demonstrated for analogous Fmoc-amino acid couplings .

- Real-Time Monitoring: Use in-situ FTIR or Raman spectroscopy to track carbonyl group consumption and adjust reagent ratios dynamically .

What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Reverse-Phase Chromatography (RPC): Achieve >95% purity using C18 columns with a gradient of 20–80% acetonitrile in 0.1% TFA/water. Retention times for Fmoc-protected analogs typically range 8–12 min under these conditions .

- Solvent Recrystallization: Use ethyl acetate/hexane (1:3 v/v) to remove hydrophobic impurities. Yield improvements of 10–15% have been reported compared to direct precipitation .

Data Table:

| Technique | Purity (%) | Yield (%) |

|---|---|---|

| RPC | 95–99 | 60–75 |

| Recrystallization | 85–90 | 70–80 |

How can computational models optimize reaction conditions for synthesizing this compound?

Advanced Methodological Answer:

- Bayesian Optimization: Apply machine learning algorithms to predict optimal parameters (e.g., temperature, solvent ratio) with <20 experimental iterations. For similar Fmoc systems, this reduced optimization time by 40% .

- Molecular Dynamics (MD): Simulate solvent interactions to identify ideal polar aprotic solvents (e.g., DMF vs. THF). MD data for Fmoc derivatives show THF reduces aggregation by 30% compared to DMF .

What safety protocols are critical when handling this compound?

Basic Guidelines:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Fmoc derivatives are classified as skin irritants (H315) and eye irritants (H319) .

- Ventilation: Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (H335) .

- Waste Disposal: Quench residual Fmoc groups with 20% piperidine in DMF before aqueous disposal .

What advanced analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Assign stereochemistry via - COSY and NMR (if fluorinated analogs are present). For example, Fmoc protons resonate at δ 7.2–7.8 ppm in CDCl .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error. Observed [M+H] for Fmoc derivatives: 600.2802 (calculated: 600.2805) .

- X-ray Crystallography: Resolve ambiguous stereocenters; Fmoc groups often form π-stacked crystals suitable for diffraction .

How should researchers resolve contradictions in reported toxicity data for this compound?

Advanced Strategy:

- Cross-Validation: Combine in vitro assays (e.g., MTT for cytotoxicity) with in silico predictions (e.g., ProTox-II). For Fmoc analogs, LC values vary by 3-fold across studies; prioritize data from OECD-compliant labs .

- Threshold Analysis: Establish a safety margin using NOAEL (No Observed Adverse Effect Level) from the most conservative study (e.g., 10 mg/kg/day in rodent models) .

What conditions destabilize this compound during storage?

Methodological Answer:

- Hydrolysis: Avoid aqueous buffers at pH >8, which cleave the carbamate linkage (t <24 hr at pH 9) .

- Light Sensitivity: Store in amber vials at –20°C; UV exposure degrades Fmoc groups by 15% over 72 hr .

- Incompatible Materials: Separate from strong oxidizers (e.g., KMnO) to prevent exothermic decomposition .

How can solubility challenges be addressed during formulation?

Basic Strategies:

- Co-Solvents: Use DMF:water (4:1 v/v) to achieve 50 mg/mL solubility for Fmoc derivatives .

- Sonication: Apply 40 kHz ultrasound for 10 min to disrupt crystalline aggregates, improving solubility by 20% .

What are the critical scale-up challenges for multi-gram synthesis?

Advanced Considerations:

- Heat Management: Use jacketed reactors to dissipate exothermic coupling reactions (ΔT >15°C observed in 100 g batches) .

- Pumping Systems: Opt for peristaltic pumps in RPC to maintain gradient precision at >1 L/min flow rates .

- Yield Optimization: Heuristic algorithms suggest increasing T3P stoichiometry to 2.0 equivalents improves yields by 12% at scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.